molecular formula C13H11NO B154604 Phenol, 4-[(phenylimino)methyl]- CAS No. 1689-73-2

Phenol, 4-[(phenylimino)methyl]-

Cat. No.: B154604
CAS No.: 1689-73-2
M. Wt: 197.23 g/mol
InChI Key: VCZFRGSYWKUOPL-UHFFFAOYSA-N
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Description

Phenol, 4-[(phenylimino)methyl]- is an organic compound with the molecular formula C13H11NO. It is also known by other names such as 4-[(phenylimino)methyl]phenol and 1-(4-hydroxybenzylidene)aniline . This compound is characterized by the presence of a phenol group and an imine group, making it a versatile molecule in various chemical reactions and applications.

Mechanism of Action

Phenol, 4-[(phenylimino)methyl]-, also known as 4-((phenylimino)methyl)phenol, is a compound with a molecular formula of C13H11NO . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Studies on similar compounds suggest that they may interact with biological systems such as lipids, dna, and proteins .

Mode of Action

It has been suggested that it may interact with its targets through molecular docking . The structural analysis of this compound and its metal complexes was carried out using a semiempirical PM3 method for their charge distribution and molecular docking with doubly stranded DNA .

Biochemical Pathways

Phenolic compounds, such as Phenol, 4-[(phenylimino)methyl]-, are derivatives of secondary metabolism of plants . They consist of an aromatic ring to which one or more OH− substituents are attached . Despite the diversity of phenolic compounds, they are mainly divided into two subgroups, flavonoids and non-flavonoids . The ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments .

Pharmacokinetics

The bioavailability of phenolic compounds is known to be influenced by various factors, including their further modifications once ingested .

Result of Action

It has been suggested that its metal complexes have shown significant dose-dependent antioxidant activities . These complexes have higher antioxidant activities than those of the free ligand but lesser than those of the standard antioxidant, ascorbic acid .

Biochemical Analysis

Biochemical Properties

Phenol, 4-[(phenylimino)methyl]-, has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized by the condensation of 5-[(2-chloro phenyl) diazenyl] 2-hydroxybenzaldehyde with different substituted aromatic amines and sulphonamides

Cellular Effects

The effects of Phenol, 4-[(phenylimino)methyl]- on various types of cells and cellular processes are not fully understood yet. It has been found to exhibit considerable inhibition against different human pathogens such as B. anthracis, E.coli, S. aureus, S. typhimurium, and P. aeruginosa . This suggests that Phenol, 4-[(phenylimino)methyl]- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Phenol, 4-[(phenylimino)methyl]- is complex and involves several steps. It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and the resulting changes in cellular function are still being studied.

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels

Preparation Methods

The synthesis of Phenol, 4-[(phenylimino)methyl]- typically involves the condensation reaction between 4-hydroxybenzaldehyde and aniline . The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general synthetic route can be summarized as follows:

    Condensation Reaction: 4-hydroxybenzaldehyde reacts with aniline in the presence of an acid catalyst to form Phenol, 4-[(phenylimino)methyl]-.

    Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Phenol, 4-[(phenylimino)methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines. Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst can be used.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 4-[(phenylimino)methyl]- has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Phenol, 4-[(phenylimino)methyl]- can be compared with other similar compounds, such as:

    4-Hydroxybenzylideneaniline: Similar structure but lacks the phenyl group on the imine.

    4-[(Phenylimino)methyl]phenol: Another name for the same compound.

    4-Methylphenol (p-Cresol): Similar phenol group but lacks the imine group.

The uniqueness of Phenol, 4-[(phenylimino)methyl]- lies in its combination of phenol and imine groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(phenyliminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOXNBOSQXQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061885
Record name Phenol, 4-[(phenylimino)methyl]-
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1689-73-2
Record name N-(4-Hydroxybenzylidene)aniline
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Record name Phenol, 4-((phenylimino)methyl)-
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Record name 4-Hydroxybenzalaniline
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Record name Phenol, 4-[(phenylimino)methyl]-
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Record name ALPHA-(PHENYLIMINO)-P-CRESOL
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Synthesis routes and methods

Procedure details

A solution of hydroxy benzaldehyde (5.00 g, 41 mmol) in toluene (200 cm3) was heated to 109° C. before aniline (1.86 g, 20 mmol) was added under nitrogen. The mixture was then allowed to cool, forming a yellow solid after 30 minutes. The reaction was continued with the further addition of aniline (1.86 g, 20 mmol). Dean and Stark apparatus was used to collect water (0.6 cm3). Reflux continued for a further 5 hours by which time 0.7 cm3 of water had collected. After cooling the mixture, a thick crystalline mass was formed which was filtered and dried under vacuum at 90° C. to give 4-hydroxybenzylidene-aniline (7.3 g, 94%) as pale cream crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step Two

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